![molecular formula C18H16N2O3S B2616591 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798490-73-9](/img/structure/B2616591.png)
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Description
The compound “1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a benzoyl group, and a thiophen-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Thiophene derivatives play a crucial role in drug discovery. Researchers explore their potential as anticancer agents, anti-inflammatory drugs, antimicrobials, antihypertensives, and anti-atherosclerotic agents .
- Thiophene-mediated molecules contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .
- Various synthetic methods lead to thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity and Pharmacology
Synthetic Strategies and Heterocyclization
Antitumor Activity
properties
IUPAC Name |
1-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-5-6-17(22)20(16)15-9-19(10-15)18(23)13-3-1-12(2-4-13)14-7-8-24-11-14/h1-4,7-8,11,15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJRRPRMAPDIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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